molecular formula C10H9N3OS B14609122 2-(2H-1-Benzopyran-2-ylidene)hydrazine-1-carbothioamide CAS No. 60373-93-5

2-(2H-1-Benzopyran-2-ylidene)hydrazine-1-carbothioamide

Cat. No.: B14609122
CAS No.: 60373-93-5
M. Wt: 219.27 g/mol
InChI Key: IDVCTMAUJGOBDU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(2H-1-Benzopyran-2-ylidene)hydrazine-1-carbothioamide typically involves the reaction of hydrazinecarbothioamide with 2H-1-benzopyran-2-one. The reaction is carried out in an organic solvent such as ethanol under reflux conditions . The product is then purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(2H-1-Benzopyran-2-ylidene)hydrazine-1-carbothioamide undergoes various chemical reactions, including:

Scientific Research Applications

2-(2H-1-Benzopyran-2-ylidene)hydrazine-1-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2H-1-Benzopyran-2-ylidene)hydrazine-1-carbothioamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the activity of VEGFR-2, a receptor involved in tumor angiogenesis . This inhibition leads to reduced blood supply to the tumor, thereby inhibiting its growth. The compound also induces apoptosis in cancer cells through the activation of specific pathways .

Comparison with Similar Compounds

2-(2H-1-Benzopyran-2-ylidene)hydrazine-1-carbothioamide can be compared with other similar compounds such as:

Properties

CAS No.

60373-93-5

Molecular Formula

C10H9N3OS

Molecular Weight

219.27 g/mol

IUPAC Name

(chromen-2-ylideneamino)thiourea

InChI

InChI=1S/C10H9N3OS/c11-10(15)13-12-9-6-5-7-3-1-2-4-8(7)14-9/h1-6H,(H3,11,13,15)

InChI Key

IDVCTMAUJGOBDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=NNC(=S)N)O2

Origin of Product

United States

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